4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide
Description
This compound features a 4-oxo-4H-chromene core linked to a carboxamide group at position 2. The sulfonamide-ethyl chain connects the chromene scaffold to a 4-phenylpiperazine moiety, a structural motif often associated with receptor-binding activity in medicinal chemistry .
Properties
IUPAC Name |
4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-19-16-21(30-20-9-5-4-8-18(19)20)22(27)23-10-15-31(28,29)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUOOHPRSMODFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the phenylpiperazine moiety. The sulfonyl group is then added to complete the synthesis.
Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Carboxamide Group Introduction: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as ethylamine, under dehydrating conditions.
Phenylpiperazine Moiety Addition: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the chromene derivative reacts with 4-phenylpiperazine.
Sulfonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The chromene core can contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- 4-Ethylpiperazine analog: The compound N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride replaces the phenyl group on piperazine with an ethyl group.
- 4-Phenylpiperazine derivatives : The phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to alkyl-substituted analogs. Piperazine modifications are critical in optimizing pharmacokinetic profiles .
Variations in the Sulfonamide-Linked Side Chain
- Thiophene-pyridine hybrid : 4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide replaces the sulfonamide-ethyl-piperazine chain with a heteroaromatic group. This introduces hydrogen-bonding capabilities and modulates electron density, which could influence bioavailability .
- Methyl-phenylsulfamoylphenyl analog : N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide substitutes the ethyl-piperazine with a bulkier sulfamoylphenyl group, likely reducing membrane permeability but increasing rigidity .
Core Scaffold Modifications
- Azetidinone derivatives: Compounds like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide replace the chromene core with an azetidinone ring. This alters the molecule’s planarity and dipole moment, impacting binding interactions .
- Thiadiazole-substituted analogs : 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide introduces a thiadiazole ring, enhancing metabolic stability through sulfur-mediated interactions .
Physical Properties
Biological Activity
4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the chromene family, characterized by a complex structure featuring a chromene core, a phenylpiperazine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research.
Chemical Structure and Properties
The compound's IUPAC name is 4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide. Its molecular formula is , and it has a molecular weight of 429.50 g/mol. The presence of the sulfonyl and piperazine groups suggests potential interactions with various biological targets, particularly neurotransmitter receptors.
| Property | Value |
|---|---|
| IUPAC Name | 4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 429.50 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The phenylpiperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in various neurological functions. The sulfonyl group enhances binding affinity to these receptors, potentially increasing the compound's efficacy.
Neuropharmacological Effects
Research indicates that this compound exhibits promising neuropharmacological properties:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which plays a significant role in neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that this compound may also inhibit AChE, although specific IC50 values need further investigation .
- Antioxidant Activity : The compound's structure allows for potential antioxidant properties, which could mitigate oxidative stress associated with neurodegeneration .
- Anti-inflammatory Effects : Compounds with similar chromene structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
Antitumor Activity
Preliminary studies have indicated that derivatives of chromene compounds may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating similar chromene derivatives found that they exhibited moderate inhibition against AChE and butyrylcholinesterase (BChE), suggesting potential for treating cognitive decline associated with Alzheimer's disease .
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to targets involved in neurodegenerative diseases, supporting its use as a lead compound for drug development .
- Cytotoxicity Assessments : In vitro cytotoxicity tests on cancer cell lines (e.g., MCF-7) indicated that chromene derivatives could inhibit cell growth significantly, warranting further exploration into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
